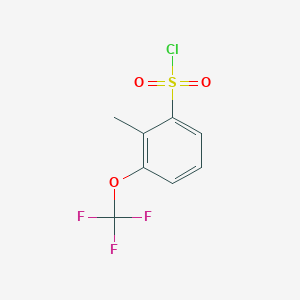
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S. It is a derivative of benzene, featuring a trifluoromethoxy group, a methyl group, and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride involves the reaction of 2-methyl-3-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride. The reaction typically takes place under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride by the action of thionyl chloride, releasing sulfur dioxide and hydrogen chloride as by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common in industrial settings to maintain consistency and safety.
化学反应分析
Types of Reactions
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like trifluoromethoxy and sulfonyl chloride makes the aromatic ring less reactive towards electrophilic substitution, but reactions can still occur under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used, often in the presence of a catalyst like iron(III) chloride or sulfuric acid.
Major Products
Sulfonamides: Formed from the reaction with amines.
Brominated or Nitrated Derivatives: Formed from electrophilic aromatic substitution reactions.
科学研究应用
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of more complex organic molecules, particularly in the formation of sulfonamide linkages.
Biology: In the modification of biomolecules for studying protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring sulfonamide functionalities.
Industry: Used in the production of agrochemicals and specialty chemicals due to its reactivity and functional group compatibility.
作用机制
The primary mechanism of action for 2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules.
相似化合物的比较
Similar Compounds
2-(Trifluoromethoxy)benzene-1-sulfonyl chloride: Lacks the methyl group, making it slightly less sterically hindered.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Has a trifluoromethyl group instead of a trifluoromethoxy group, affecting its electronic properties.
2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonyl chloride: The trifluoromethoxy group is in a different position, influencing its reactivity and steric effects.
Uniqueness
2-Methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where specific reactivity patterns are required.
属性
分子式 |
C8H6ClF3O3S |
|---|---|
分子量 |
274.65 g/mol |
IUPAC 名称 |
2-methyl-3-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3O3S/c1-5-6(15-8(10,11)12)3-2-4-7(5)16(9,13)14/h2-4H,1H3 |
InChI 键 |
LRKBHARPECWGNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1S(=O)(=O)Cl)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride](/img/structure/B15304181.png)
![5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B15304187.png)
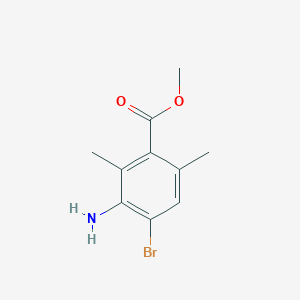
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)
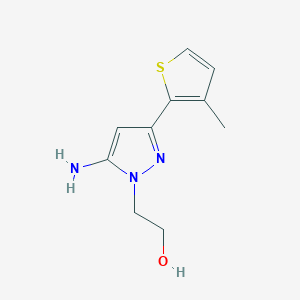
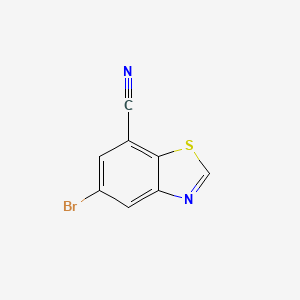
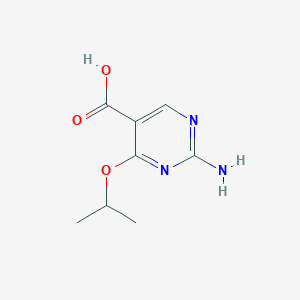

![8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B15304206.png)
![1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride](/img/structure/B15304207.png)

![rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B15304232.png)
![tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B15304248.png)
![5-Azaspiro[2.5]octan-7-one](/img/structure/B15304265.png)
